3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide

Description

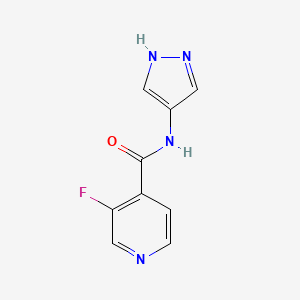

3-Fluoro-N-(1H-pyrazol-4-yl)isonicotinamide is a fluorinated heterocyclic compound featuring a pyrazole ring linked to an isonicotinamide scaffold via an amide bond. This structure is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a pyrazole substituent at the amide nitrogen. Its synthesis typically involves coupling 3-fluoroisonicotinic acid with 4-aminopyrazole derivatives under standard amide-forming conditions, as demonstrated in studies involving analogous compounds . The fluorine atom and pyrazole moiety are critical for modulating its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions, particularly in agrochemical or pharmaceutical contexts .

Properties

Molecular Formula |

C9H7FN4O |

|---|---|

Molecular Weight |

206.18 g/mol |

IUPAC Name |

3-fluoro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C9H7FN4O/c10-8-5-11-2-1-7(8)9(15)14-6-3-12-13-4-6/h1-5H,(H,12,13)(H,14,15) |

InChI Key |

ZRFRNWUTUALJLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with 3-fluoropyrazole under specific conditions. One common method includes:

Starting Materials: Isonicotinic acid hydrazide and 3-fluoropyrazole.

Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.

Catalysts and Reagents: Catalysts like acetic acid or sulfuric acid may be used to facilitate the reaction.

Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole-Bearing Pyrazoles (e.g., Compound 20)

A structurally analogous compound, 3-Fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)isonicotinamide (Compound 20) , shares the pyrazole and fluorinated pyridine motifs but incorporates a 1,2,4-oxadiazole ring. Key differences include:

- Substituent Effects : The trifluoromethyl and oxadiazole groups in Compound 20 enhance metabolic stability and target affinity compared to the simpler pyrazole-isonicotinamide framework of 3-Fluoro-N-(1H-pyrazol-4-yl)isonicotinamide .

- Biological Activity : Compound 20 was designed as a modulator of agrochemical targets, leveraging the oxadiazole’s electron-withdrawing properties for improved binding to enzymes like succinate dehydrogenase (SDH) in fungi .

| Parameter | This compound | Compound 20 |

|---|---|---|

| Core Heterocycles | Pyridine, Pyrazole | Pyridine, Pyrazole, Oxadiazole |

| Key Substituents | 3-Fluoro, Pyrazole-4-yl | 3-Fluoro, CF₃, Oxadiazole |

| Target Relevance | Potential agrochemical lead | SDH inhibition (fungicidal) |

| Metabolic Stability | Moderate (amide hydrolysis risk) | High (oxadiazole stabilization) |

1,3,4-Oxadiazole Thioether Derivatives (e.g., 5a, 5e, 5g)

Compounds such as 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) replace the pyridine ring with a 1,3,4-oxadiazole-thioether system. Comparative insights:

- Structural Divergence : The absence of a pyridine/isonicotinamide backbone reduces similarity but retains the pyrazole and trifluoromethyl groups.

- Bioactivity : These derivatives exhibit fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects, attributed to the thioether’s role in membrane penetration and SDH binding . Molecular docking studies highlight the carbonyl group’s critical role in SDH interactions, a feature shared with this compound’s amide linkage .

1,3,4-Thiadiazole Derivatives

Thiadiazole-based analogs (e.g., from Monatshefte für Chemie, 2022) replace oxygen with sulfur in the heterocycle, altering electronic properties:

- coli and C. albicans) compared to oxygen-containing analogs .

- Structural Flexibility : The thiadiazole-pyrazole combination offers diverse substitution patterns but lacks the isonicotinamide moiety critical for hydrogen bonding in this compound .

Co-Crystal Systems with Isonicotinamide

Studies on co-crystals of isonicotinamide (e.g., with pyrazine) reveal enhanced pharmacological properties via supramolecular interactions.

Key Research Findings

Agrochemical Efficacy: Fluorinated pyrazole-isonicotinamides exhibit superior fungicidal activity compared to non-fluorinated analogs, with IC₅₀ values often <50 μg/mL against Rhizoctonia solani .

Metabolic Stability : The 1,2,4-oxadiazole group in Compound 20 reduces susceptibility to hepatic degradation, a limitation in simpler amides like this compound .

Molecular Interactions : Docking studies emphasize the necessity of carbonyl groups (amide or oxadiazole) for SDH binding, a shared feature across compared compounds .

Biological Activity

3-Fluoro-N-(1H-pyrazol-4-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 220.2 g/mol. The presence of a fluorine atom and a pyrazole ring suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H9FN4O |

| Molecular Weight | 220.2 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of the Fluorine Atom : Fluorination can be performed using fluorinating agents under controlled conditions.

- Amidation : The final step involves the reaction of the pyrazole derivative with isonicotinic acid or its derivatives to form the amide bond.

Research indicates that this compound may interact with specific enzymes and receptors, potentially inhibiting their activity. This interaction could lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Case Studies

- Anti-Cancer Activity : A study demonstrated that compounds similar to this compound exhibited selective inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. The compound's ability to induce apoptosis was noted, suggesting a mechanism involving caspase activation.

- Anti-Inflammatory Effects : Another study highlighted the compound's potential in reducing pro-inflammatory cytokines in animal models of arthritis, indicating its role as a therapeutic agent in inflammatory diseases.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.